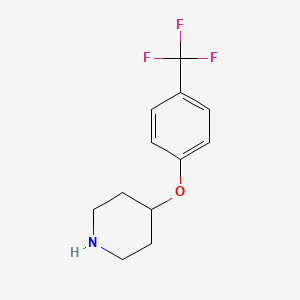

4-(4-(Trifluoromethyl)phenoxy)piperidine

Übersicht

Beschreibung

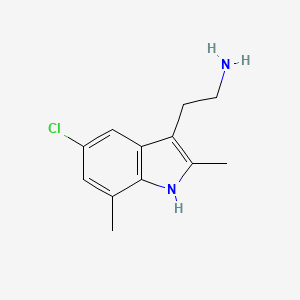

“4-(4-(Trifluoromethyl)phenoxy)piperidine” is a chemical compound used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1. It has a molecular formula of C12H14F3NO2.

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, detailed synthesis procedures are not readily available in the search results. However, it’s known that the compound is used in the preparation of substituted aminoquinolones1.Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H22. This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

The specific chemical reactions involving “4-(4-(Trifluoromethyl)phenoxy)piperidine” are not readily available in the search results. However, it’s known that the compound plays a role in the synthesis of substituted aminoquinolones1.Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.242. It’s a solid at room temperature and should be stored in a refrigerator1. The compound has a purity of 95%1.Wissenschaftliche Forschungsanwendungen

-

Agrochemical and Pharmaceutical Ingredients

- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Results : The source mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Pest Control

- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used in the protection of crops from pests .

- Results : The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .

-

Pain Management

-

Acaricide Development

-

Analgesic Potential

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with acute toxicity when ingested (Hazard Statements H302). It can also cause skin irritation and serious eye irritation. Inhalation can lead to specific target organ toxicity, affecting the respiratory system3.

Zukünftige Richtungen

The future directions for this compound are not explicitly stated in the search results. However, given its use in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1, it’s likely that future research will continue to explore its potential applications in this area.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZQEDCGWRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Trifluoromethyl)phenoxy)piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)

![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)

![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)